Bienvenue dans la boutique en ligne BenchChem!

1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid

Physicochemical profiling Drug-likeness Solubility prediction

1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid (CAS 193023-00-6) is a heterobifunctional piperidine building block bearing an N-Boc-protected amine, a C4-carboxylic acid, and a C4-hydroxymethyl substituent. With a molecular formula of C₁₂H₂₁NO₅ (MW 259.30 g/mol) and an XLogP3 of 0.3, this compound occupies a distinctive physicochemical space that cannot be replicated by its closest mono-functional analogs.

Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
CAS No. 193023-00-6
Cat. No. B3112841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid
CAS193023-00-6
Molecular FormulaC12H21NO5
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CO)C(=O)O
InChIInChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-4-12(8-14,5-7-13)9(15)16/h14H,4-8H2,1-3H3,(H,15,16)
InChIKeyIHFIPZCVDNTGRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic Acid (CAS 193023-00-6) Demands Specific Sourcing: A Physicochemical and Functional Primer


1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid (CAS 193023-00-6) is a heterobifunctional piperidine building block bearing an N-Boc-protected amine, a C4-carboxylic acid, and a C4-hydroxymethyl substituent. With a molecular formula of C₁₂H₂₁NO₅ (MW 259.30 g/mol) and an XLogP3 of 0.3, this compound occupies a distinctive physicochemical space that cannot be replicated by its closest mono-functional analogs [1]. The simultaneous presence of a carboxylic acid (pKa ~4.2, predicted) and a primary alcohol on the same quaternary carbon center creates orthogonal reactivity handles that are essential for stepwise bioconjugation strategies in targeted protein degradation and antibody-drug conjugate (ADC) linker design [2].

Why 1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic Acid Cannot Be Replaced by In-Class Analogs: The Dual-Functionalization Imperative


Procurement specialists and medicinal chemists frequently encounter the assumption that 1-Boc-4-piperidinecarboxylic acid (CAS 84358-13-4) or N-Boc-4-piperidinemethanol (CAS 123855-51-6) can serve as drop-in replacements for the target compound. This substitution fails because neither analog provides the requisite pair of orthogonal functional handles—carboxylic acid and hydroxymethyl—on a single quaternary carbon . In PROTAC linker design, the absence of the second attachment point forces the introduction of an additional synthetic step, increasing route length, cost, and impurity burden. Furthermore, the significantly different lipophilicity profiles (ΔXLogP3 ≈ 0.8 units between the target compound and its des-hydroxymethyl analog) alter conjugate solubility and membrane permeability in ways that cannot be compensated by formulation alone [1]. The quantitative evidence below demonstrates that these are not incremental differences but categorical distinctions with measurable consequences.

Quantitative Differentiation Evidence: 1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic Acid vs. Closest Analogs


Lipophilicity and Polarity: XLogP3 and TPSA Differentiation Versus 1-Boc-4-piperidinecarboxylic Acid

The target compound (CAS 193023-00-6) exhibits an XLogP3 of 0.3 and a topological polar surface area (TPSA) of 87.1 Ų [1]. In contrast, 1-Boc-4-piperidinecarboxylic acid (CAS 84358-13-4) has an XLogP3 of 1.1 and a TPSA of 66.8 Ų . The ΔXLogP3 of 0.8 units represents a meaningful shift toward greater hydrophilicity, while the ΔTPSA of 20.3 Ų reflects the additional hydrogen-bonding capacity contributed by the hydroxymethyl group. The target compound has 2 hydrogen bond donors vs. 1 for the comparator, and 5 hydrogen bond acceptors vs. 4 [1]. These differences predict distinct aqueous solubility, permeability, and plasma protein binding profiles that directly impact conjugate pharmacokinetics in a manner that cannot be bridged by formulation adjustment.

Physicochemical profiling Drug-likeness Solubility prediction

Orthogonal Bifunctionality: Dual Reactive Handles Enable One-Pot Sequential Bioconjugation

The target compound uniquely positions a carboxylic acid and a hydroxymethyl group on the same quaternary C4 carbon of the piperidine ring [1]. The carboxylic acid enables amide bond formation via standard carbodiimide coupling (EDC/HOBt or HATU), while the hydroxymethyl group permits ester, ether, or carbonate linkages [2]. This contrasts with 1-Boc-4-piperidinecarboxylic acid (CAS 84358-13-4), which offers only the carboxylic acid handle, and N-Boc-4-piperidinemethanol (CAS 123855-51-6), which offers only the hydroxymethyl handle. The spatial proximity of the two functional groups on a quaternary center also introduces conformational constraint: the geminal substitution pattern restricts rotational freedom, producing a semi-rigid linker geometry that can favorably pre-organize the ternary complex in PROTAC applications [3]. The Boc group on the piperidine nitrogen provides a third, latent functional handle after acidic deprotection, enabling sequential three-point derivatization without protecting group incompatibility.

Bioconjugation PROTAC linker ADC linker Orthogonal protection

Enhanced Biological Potency: Hydroxymethyl-Substituted Piperidine-4-carboxylic Acid Derivatives Show 4.5-Fold Improvement in HSL Inhibition

In a structure-activity relationship (SAR) study of carbamate-based hormone-sensitive lipase (HSL) inhibitors, Ebdrup et al. (2007) demonstrated that the 4-hydroxymethyl-piperidine-1-carboxylic acid 4-(5-trifluoromethylpyridin-2-yloxy)-phenyl ester (compound 13f) exhibited an IC₅₀ of 110 nM, whereas the corresponding 4-hydroxy-piperidine-1-carboxylic acid analog (compound 13g) showed an IC₅₀ of 500 nM [1]. This 4.5-fold potency differential is directly attributable to the presence of the hydroxymethyl substituent at the piperidine 4-position, the same substitution pattern found in the target compound. Both inhibitors were active in acute in vivo antilipolytic experiments, and neither inhibited CYP isoforms 2D6, 3A4, or 1A2 [1]. While this SAR evidence derives from fully elaborated carbamate esters rather than the Boc-protected building block itself, it establishes a class-level inference that the 4-hydroxymethyl-4-carboxylic acid piperidine scaffold—once deprotected and derivatized—confers a measurable potency advantage over the des-hydroxymethyl (i.e., 4-hydroxy only) scaffold.

Hormone-sensitive lipase SAR Carbamate inhibitor Metabolic disease

Thermal Stability and Physical Form: Boiling Point and Density Differentiation from the Des-Hydroxymethyl Analog

The target compound exhibits a boiling point of 419.1 °C at 760 mmHg and a density of 1.12 g/cm³, with no defined melting point reported (white to yellow solid appearance) [1]. In comparison, 1-Boc-4-piperidinecarboxylic acid has a boiling point of 353.2 °C at 760 mmHg, a density of approximately 1.2 g/cm³, and a sharp melting point of 149–153 °C . The ∆BP of approximately +66 °C indicates significantly lower volatility for the target compound, which is advantageous during solvent removal in large-scale synthesis. The absence of a sharp melting point for the target compound suggests an amorphous or low-crystallinity solid-state form, which may require different storage and handling protocols (refrigerated storage is recommended ) compared to the highly crystalline des-hydroxymethyl analog. The lower density of the target compound (1.12 vs. ~1.2 g/cm³) is consistent with the disruption of crystal packing by the additional hydroxymethyl group.

Thermal stability Process chemistry Purification Volatility

Computed Aqueous Solubility: Estimated pH-Dependent Solubility Profile Supports Formulation Flexibility

Computational ADMET prediction for the target scaffold estimates a logP of 1.87 and an aqueous solubility of 2.639 mg/mL (at pH 10.66), with a pKa of 9.438 [1]. While these in silico predictions are generated for a related piperidine-hydroxymethyl-carboxylic acid derivative rather than the exact Boc-protected building block, they provide a directional solubility estimate. The carboxylic acid group (predicted strongest acidic pKa ~4.19 [2]) is expected to be predominantly ionized at physiological pH, contributing to water solubility substantially above that of the neutral N-Boc-4-piperidinemethanol analog (which lacks the ionizable carboxyl group and is described as insoluble in water ). The presence of both the ionizable carboxylic acid and the polar hydroxymethyl group creates a solubility profile that is fundamentally different from either mono-functional comparator, enabling the compound to serve as a solubilizing element when incorporated into larger conjugate structures [1].

Aqueous solubility ADMET prediction Formulation Bioconjugate solubility

PROTAC Linker Architecture: Geminal Bis-Functionalization Enables Semi-Rigid Linker Geometry with Reduced Entropic Penalty

The quaternary C4 carbon bearing both the carboxylic acid and hydroxymethyl groups creates a geometrically constrained attachment point that limits rotational degrees of freedom compared to linear linkers with sequentially spaced functional groups [1]. In PROTAC development, linker rigidity is a critical parameter influencing ternary complex formation and degradation efficiency: excessively flexible PEG or alkyl linkers impose a substantial entropic penalty upon ternary complex formation, while overly rigid linkers may prevent productive ternary complex geometry [2]. The target compound's geminally disubstituted architecture occupies an intermediate 'semi-rigid' space that is deliberately sought in modern PROTAC linker design . In contrast, N-Boc-4-piperidinemethanol and 1-Boc-4-piperidinecarboxylic acid each provide only a single attachment point on the piperidine ring, necessitating additional synthetic steps to introduce the second conjugation handle. The piperidine ring itself contributes conformational restriction (chair conformer) that further reduces the entropic cost of ternary complex assembly compared to fully flexible alkyl linkers of equivalent atom count [2].

PROTAC linker design Ternary complex formation Semi-rigid linker Targeted protein degradation

Highest-Value Application Scenarios for 1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic Acid (CAS 193023-00-6) Based on Quantified Differentiation Evidence


PROTAC Linker Synthesis Requiring Orthogonal, Sequential Bioconjugation

When constructing PROTAC molecules that require stepwise attachment of an E3 ligase ligand and a target protein ligand, the target compound's carboxylic acid and hydroxymethyl groups provide two chemically orthogonal handles on a single building block. The carboxylic acid can be activated for amide bond formation (e.g., EDC/HOBt coupling to an amine-containing E3 ligase ligand), while the hydroxymethyl group can be subsequently converted to a leaving group (e.g., mesylate) or oxidized to an aldehyde for reductive amination or hydrazone formation with the target protein ligand. This orthogonal reactivity eliminates one full synthetic cycle compared to using two sequential mono-functional building blocks, reducing total step count and improving overall yield [1].

ADC Payload-Linker Construction Requiring Controlled Hydrophilicity

The target compound's XLogP3 of 0.3 and TPSA of 87.1 Ų [1] position it as a hydrophilicity-enhancing element within ADC linker-payload constructs. When conjugated to hydrophobic cytotoxic payloads (e.g., auristatins, maytansinoids), the piperidine-hydroxymethyl-carboxylic acid moiety can improve aqueous solubility of the final conjugate, reducing aggregation propensity—a critical quality attribute for ADCs. The ΔXLogP3 of -0.8 units relative to the des-hydroxymethyl analog is sufficient to measurably shift the logD₇.₄ of the conjugate, potentially improving the developability profile without introducing PEG-related immunogenicity concerns [2].

Hormone-Sensitive Lipase (HSL) Inhibitor Lead Optimization

The SAR evidence from Ebdrup et al. (2007) demonstrating a 4.5-fold potency advantage (IC₅₀ 110 nM vs. 500 nM) for 4-hydroxymethyl-piperidine-1-carboxylic acid derivatives over 4-hydroxy analogs [1] establishes this scaffold as a privileged starting point for HSL inhibitor medicinal chemistry programs targeting metabolic disorders. After Boc deprotection, the free piperidine amine can be elaborated into diverse carbamate, urea, or amide derivatives, while the carboxylic acid and hydroxymethyl groups provide additional vectors for modulating potency, selectivity, and pharmacokinetic properties.

Sequential Solid-Phase Peptide or Peptidomimetic Synthesis

In solid-phase synthesis, the target compound can be anchored to the resin via its carboxylic acid group (e.g., Wang or Rink amide resin), leaving the hydroxymethyl and Boc-protected amine available for sequential on-resin modification. After Boc deprotection (20% TFA/DCM), the free piperidine amine can be acylated or sulfonylated, followed by hydroxymethyl oxidation to the aldehyde for reductive amination or oxime formation. This three-point derivatization strategy from a single immobilized building block is not achievable with either 1-Boc-4-piperidinecarboxylic acid (which lacks the hydroxymethyl handle) or N-Boc-4-piperidinemethanol (which lacks the carboxylic acid anchor) [1]. The predicted aqueous solubility of 2.639 mg/mL further supports compatibility with aqueous/organic mixed-solvent conditions commonly used in solid-phase synthesis.

Quote Request

Request a Quote for 1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.